((2,3-Dimethyl-4-oxo-4H-1-benzopyran-6-yl)oxy)acetic acid ethyl ester
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Overview
Description
Ethyl 2-(2,3-dimethyl-4-oxochromen-6-yl)oxyacetate is an organic compound with the molecular formula C15H16O5 It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dimethyl-4-oxochromen-6-yl)oxyacetate typically involves the reaction of 2,3-dimethyl-4H-chromen-4-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for ethyl 2-(2,3-dimethyl-4-oxochromen-6-yl)oxyacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dimethyl-4-oxochromen-6-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,3-dimethyl-4-oxochromen-6-yl)oxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dimethyl-4-oxochromen-6-yl)oxyacetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(2,3-dimethyl-4-oxochromen-6-yl)oxyacetate can be compared with other chromen-4-one derivatives, such as:
Coumarin: A simpler structure with known anticoagulant properties.
Warfarin: A well-known anticoagulant used in medicine.
Flavonoids: A large class of compounds with diverse biological activities.
The uniqueness of ethyl 2-(2,3-dimethyl-4-oxochromen-6-yl)oxyacetate lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
102585-48-8 |
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Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
ethyl 2-(2,3-dimethyl-4-oxochromen-6-yl)oxyacetate |
InChI |
InChI=1S/C15H16O5/c1-4-18-14(16)8-19-11-5-6-13-12(7-11)15(17)9(2)10(3)20-13/h5-7H,4,8H2,1-3H3 |
InChI Key |
HIOMRFQRXYMQIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC(=C(C2=O)C)C |
Origin of Product |
United States |
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